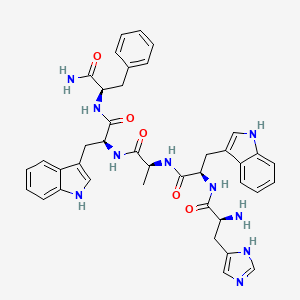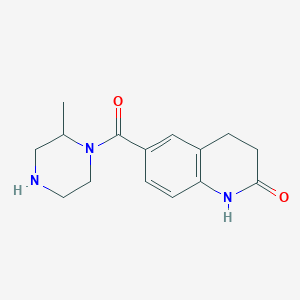
Non-5-YN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Non-5-YN-2-OL is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond This compound is also an alcohol, containing a hydroxyl group (-OH) attached to the second carbon atom The structure of this compound can be represented as CH₃-CH₂-CH₂-C≡C-CH₂-CH₂-OH
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Non-5-YN-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-bromo-5-chloropentane with sodium acetylide in a solvent such as tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The starting materials, such as 1-bromo-5-chloropentane and sodium acetylide, are fed into the reactor, and the product is continuously collected. This method is advantageous for large-scale production due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Non-5-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: The major products include aldehydes and ketones.
Reduction: The major products include alkenes and alkanes.
Substitution: The major products include halogenated compounds and amines.
Wissenschaftliche Forschungsanwendungen
Non-5-YN-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving alkynes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Non-5-YN-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity. The triple bond can participate in addition reactions, where other molecules add across the triple bond. These interactions can affect the compound’s biological activity and its role in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Non-5-YN-2-OL can be compared with other similar compounds, such as:
1-Pentyne: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
5-Hexyn-1-ol: Similar in structure but has the hydroxyl group at a different position, affecting its reactivity and applications.
Propargyl alcohol: Contains both an alkyne and a hydroxyl group but has a shorter carbon chain, influencing its physical and chemical properties.
Eigenschaften
CAS-Nummer |
88723-04-0 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
non-5-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
HWQBVWDKJHXHBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
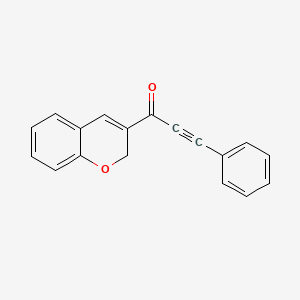


![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
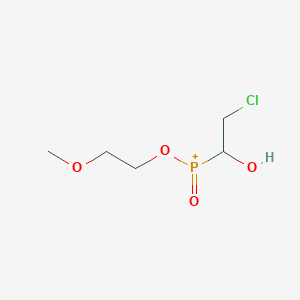

![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
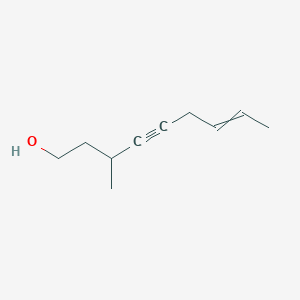
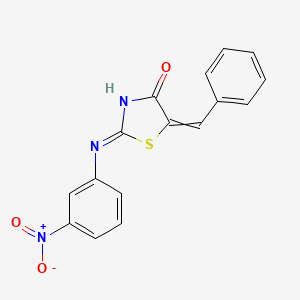
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)
